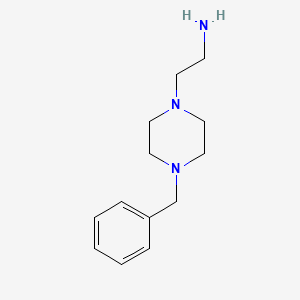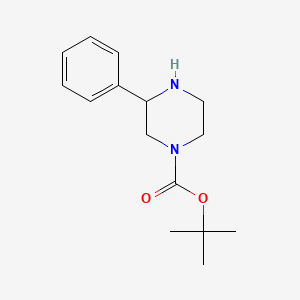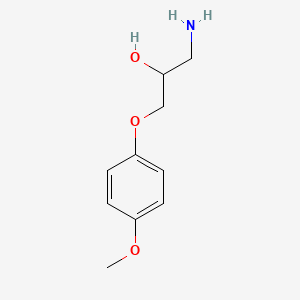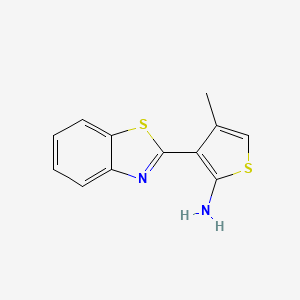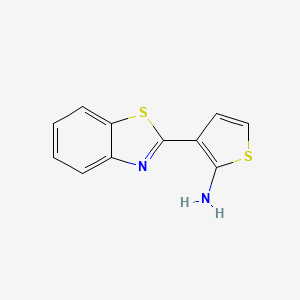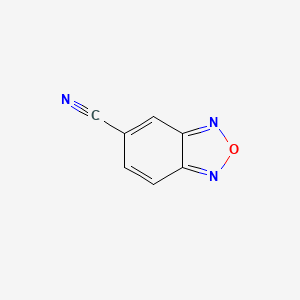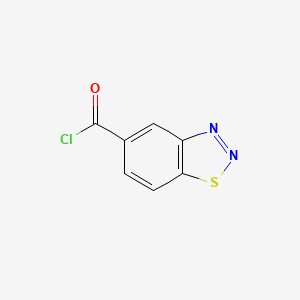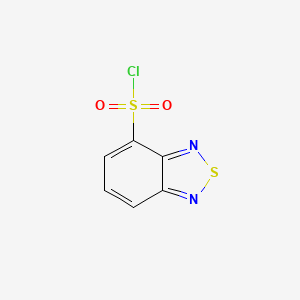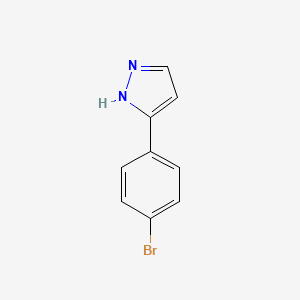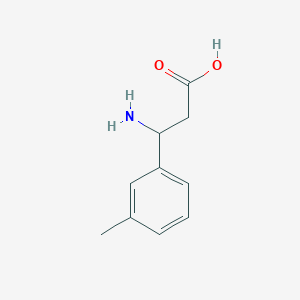![molecular formula C9H18N2O3 B1273867 叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯 CAS No. 88815-86-5](/img/structure/B1273867.png)
叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯
描述
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (TBNEC) is a compound that has been widely studied for its potential applications in scientific research. It is a derivative of carbamate, a type of organic compound that is commonly used in the synthesis of other compounds, and is a tert-butyl ester of N-methyl carbamate. It has been used in a variety of research applications, including as a catalyst in chemical reactions and as a reagent in biochemical experiments.
科学研究应用
合成和中间体应用
叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯及其衍生物在合成各种生物活性化合物中发挥着重要作用。例如,叔丁基5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基氨基甲酸酯是药物奥米替尼(AZD9291)合成中的一个重要中间体。该化合物通过涉及酰化、亲核取代和还原过程的快速方法合成,总收率为81% (Zhao, Guo, Lan, & Xu, 2017)。此外,制备了新型1,3-二取代脲和苯基N-取代氨基甲酸酯,并评估了它们的抗心律失常和降压特性,证明了该化合物在治疗应用中的潜力(Chalina, Chakarova, & Staneva, 1998)。
化学反应和催化
该化合物的反应性已在各种化学反应中得到探索。例如,使用叔丁基N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和催化量的DTBB反应,生成α-氨基甲基锂,证明了其在合成化学中的用途(Ortiz, Guijarro, & Yus, 1999)。类似地,N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯用于定向锂化反应,进一步突出了该化合物在化学合成中的作用(Smith, El‐Hiti, & Alshammari, 2013)。
晶体学和结构分析
在晶体学领域,叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯衍生物因其结构特性而受到研究。叔丁基3-{[1-(甲氧羰基)乙基]氨基羰基}-3-甲基咔唑氨酸酯,一种用于研究基于氮杂/α-二肽寡聚的新型折叠类的前体,使用X射线衍射进行了分析(Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009)。
环境影响
已研究了乙基叔丁基醚(ETBE)等相关化合物的环境影响。研究表明,ETBE和叔戊基甲基醚(TAME)会影响土壤中无机氮的分布模式,表明这些化合物具有潜在的生态影响(Bartling, Schloter, & Wilke, 2010)。
作用机制
Mode of Action
The exact mode of action of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is currently unknown due to the lack of specific information in the literature . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.
安全和危害
生化分析
Biochemical Properties
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in carbamate metabolism, such as carbamate kinase. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. The compound’s ability to form stable complexes with these biomolecules makes it valuable in biochemical research and applications .
Cellular Effects
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression and metabolic changes. These effects can result in changes in cell proliferation, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a useful tool in studying cell biology and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, it may inhibit carbamate kinase by binding to its active site, preventing the enzyme from catalyzing its reaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses may cause toxicity or adverse effects, such as liver damage or altered metabolic function. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by carbamate kinase, leading to the formation of intermediate compounds. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Studying these pathways provides insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in biological systems .
Subcellular Localization
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Studying the subcellular localization provides insights into the compound’s role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVVXVADFHVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163757 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88815-86-5 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88815-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



